molecular formula C12H14N3O5P B13443443 alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic Acid

alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic Acid

Cat. No.: B13443443
M. Wt: 311.23 g/mol
InChI Key: QKDTVZWQNXQUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a phosphonomethyl group, and a quinoxaline ring, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of quinoxaline derivatives with phosphonomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce simpler amine derivatives.

Scientific Research Applications

Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid: Known for its role as an agonist for AMPA receptors.

    Alpha-Amino-3-phosphonomethyl-7-ethoxy-2-quinolinepropanoic acid: Another derivative with similar structural features but different functional groups.

Uniqueness

Alpha-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic acid is unique due to its specific combination of functional groups and the presence of a quinoxaline ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H14N3O5P

Molecular Weight

311.23 g/mol

IUPAC Name

2-amino-3-[3-(phosphonomethyl)quinoxalin-2-yl]propanoic acid

InChI

InChI=1S/C12H14N3O5P/c13-7(12(16)17)5-10-11(6-21(18,19)20)15-9-4-2-1-3-8(9)14-10/h1-4,7H,5-6,13H2,(H,16,17)(H2,18,19,20)

InChI Key

QKDTVZWQNXQUSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CP(=O)(O)O)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.